
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a piperidinyl group, which is a six-membered ring containing nitrogen, attached to the pyran ring
Méthodes De Préparation
The synthesis of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves several steps. One common method is the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The piperidinyl group can interact with enzymes and receptors in biological systems, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- can be compared with other similar compounds such as:
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-: This compound has a similar pyran structure but with different substituents, leading to distinct chemical properties and applications.
Tetrahydro-4H-pyran-4-ol: Another related compound with a simpler structure, used in different industrial applications.
The uniqueness of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- lies in its specific substituents, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
84186-06-1 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
4-methyl-3-piperidin-1-yloxan-4-ol |
InChI |
InChI=1S/C11H21NO2/c1-11(13)5-8-14-9-10(11)12-6-3-2-4-7-12/h10,13H,2-9H2,1H3 |
Clé InChI |
FQMGGPWWQDTNAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1N2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



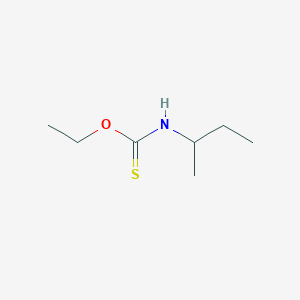
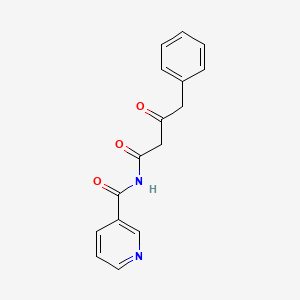
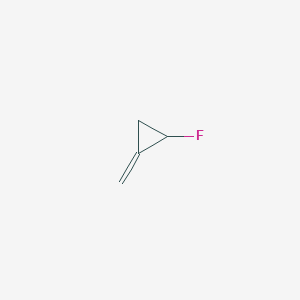
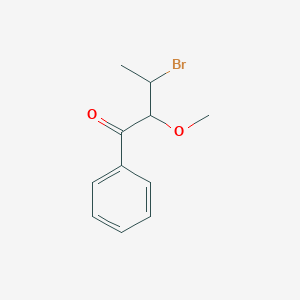

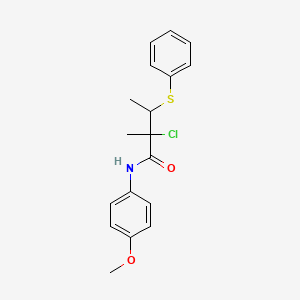

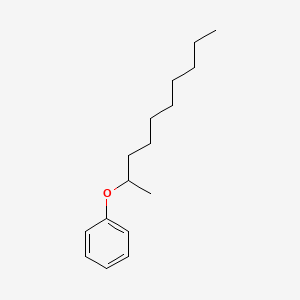
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)

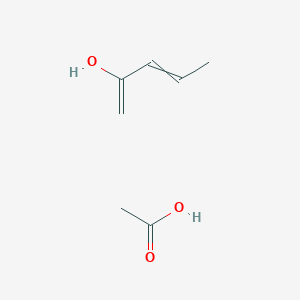
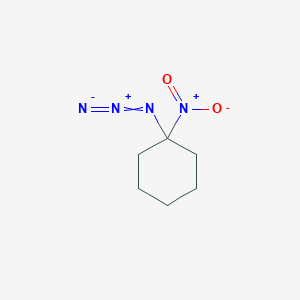
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
